molecular formula C11H12N2OS B14688935 Urea, (2-(benzo(b)thien-3-yl)ethyl)- CAS No. 23799-92-0

Urea, (2-(benzo(b)thien-3-yl)ethyl)-

Cat. No.: B14688935
CAS No.: 23799-92-0
M. Wt: 220.29 g/mol
InChI Key: PRNLVXXGFVHFTD-UHFFFAOYSA-N
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Description

Urea, (2-(benzo[b]thien-3-yl)ethyl)- is a heterocyclic urea derivative featuring a benzo[b]thiophene core substituted with an ethylurea group at the 3-position. Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.06703 Da and an InChIKey of PRNLVXXGFVHFTD-UHFFFAOYSA-N . The compound is structurally characterized by:

  • A benzo[b]thiophene moiety (a fused benzene and thiophene ring).
  • An ethylurea (-NHCONH₂) side chain at the 3-position of the benzothiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, (2-(benzo(b)thien-3-yl)ethyl)- typically involves the reaction of benzo[b]thiophene derivatives with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of benzo[b]thiophene-2-ylamine, which reacts with ethyl isocyanate to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (E)-3-(Benzo[b]thien-3-yl)acrylate (9e)

  • Structure : Features a benzo[b]thiophene core linked to an acrylate ester (C₁₃H₁₂O₂S) .
  • Key Differences :
    • Replaces the urea group with an acrylate ester.
    • Exhibits distinct spectroscopic properties (e.g., IR absorption at 1702 cm⁻¹ for the ester carbonyl) .
    • Higher molecular weight (232.0568 Da ) compared to the target urea compound .

(Benzo[b]thien-3-yl)acetamide

  • Structure : Contains a benzothiophene core with an acetamide (-NHCOCH₃) substituent .
  • Key Differences :
    • Substitutes urea with acetamide, altering hydrogen-bonding capacity and solubility.
    • Lacks the ethyl spacer between the benzothiophene and the functional group.

Raloxifene Hydrochloride

  • Structure: A complex benzothiophene derivative with a ketone, hydroxyl, and piperidinyl-ethoxy groups (C₂₈H₂₇NO₄S·HCl) .
  • Key Differences :
    • Larger molecular weight (510.05 g/mol ) due to extended aromatic and aliphatic substituents.
    • Clinically validated as a selective estrogen receptor modulator (SERM), unlike the target compound, which lacks documented biological activity .

Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a–7d)

  • Structure: Urea derivatives with tetrahydrobenzo[b]thiophene cores and additional substituents (e.g., cyano, benzoyl) .
  • Key Differences: Partially saturated benzothiophene rings reduce aromaticity. Enhanced steric bulk from substituents like phenylhydrazono groups (e.g., 7b: C₁₇H₁₅N₃O₂S) .

Structural and Functional Analysis

Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Functional Groups
Urea, (2-(benzo[b]thien-3-yl)ethyl)- C₁₁H₁₂N₂OS 220.06703 Urea, benzothiophene
Ethyl (E)-3-(benzo[b]thien-3-yl)acrylate C₁₃H₁₂O₂S 232.0568 Acrylate ester
Raloxifene Hydrochloride C₂₈H₂₇NO₄S·HCl 510.05 Ketone, hydroxyl, piperidinyl

Properties

CAS No.

23799-92-0

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)ethylurea

InChI

InChI=1S/C11H12N2OS/c12-11(14)13-6-5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H3,12,13,14)

InChI Key

PRNLVXXGFVHFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)N

Origin of Product

United States

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